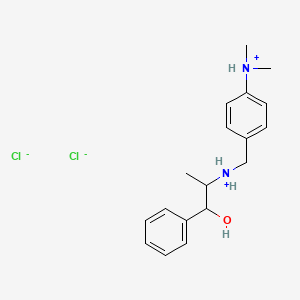
Pentabromo(2-bromoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentabromo(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C8H4Br6 It is characterized by the presence of five bromine atoms attached to the benzene ring and an additional bromine atom on the ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentabromo(2-bromoethyl)benzene can be synthesized through the bromination of (2-bromoethyl)benzene. The process involves the addition of bromine to the benzene ring and the ethyl side chain. The reaction is typically carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production and isolation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentabromo(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl side chain can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include less brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Pentabromo(2-bromoethyl)benzene has several scientific research applications:
Flame Retardants: Due to its high bromine content, it is used as a flame retardant in polymers and textiles to enhance their thermal stability and reduce flammability.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Analytical Chemistry: It serves as a standard compound in chromatographic techniques for the separation and analysis of brominated compounds.
Wirkmechanismus
The mechanism of action of pentabromo(2-bromoethyl)benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. In flame retardant applications, the bromine atoms release bromine radicals upon heating, which inhibit the combustion process by interfering with the free radical chain reactions involved in burning.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethyl)benzene: A precursor to pentabromo(2-bromoethyl)benzene, with a single bromine atom on the ethyl side chain.
Pentabromobenzene: A compound with five bromine atoms on the benzene ring but lacking the ethyl side chain.
Hexabromobenzene: A fully brominated benzene derivative with six bromine atoms.
Uniqueness
This compound is unique due to the presence of both a highly brominated benzene ring and a brominated ethyl side chain. This dual bromination enhances its reactivity and makes it suitable for specific applications, such as flame retardancy and material synthesis, where high bromine content is desirable.
Eigenschaften
CAS-Nummer |
53097-60-2 |
|---|---|
Molekularformel |
C8H4Br6 |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2 |
InChI-Schlüssel |
VCKGAEKPOCKYJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)

